VU0092273

描述

Mechanistic Insights into Allosteric Networks

- Demonstrated non-competitive interactions with MPEP-site radioligands despite structural similarities.

- Enabled identification of "molecular switches" through mutagenesis (e.g., W784A mutation converts PAMs to NAMs).

- Revealed functional coupling between distinct allosteric sites via G protein-independent pathways.

Behavioral Pharmacology Applications

Tool for Biased Signaling Studies

This compound helped establish that mGlu5 PAMs can enhance cognition without potentiating N-methyl-D-aspartate receptor currents. This stimulus bias separated therapeutic potential from seizure risks associated with earlier PAMs.

属性

IUPAC Name |

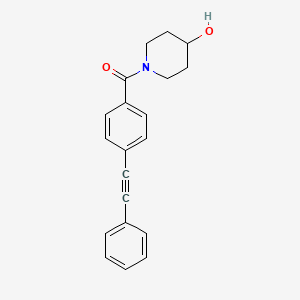

(4-hydroxypiperidin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-19-12-14-21(15-13-19)20(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11,19,22H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDBSDNGFNDSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

VU0092273 通过一系列化学反应合成,涉及特定有机分子的偶联。合成路线通常涉及形成关键中间体,然后将其进行进一步反应以得到最终产物。 反应条件通常包括使用特定的溶剂、催化剂和温度控制以确保所需的化学转化 .

工业生产方法

虽然 this compound 的详细工业生产方法并不广泛公开,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及多个步骤,包括纯化和表征,以确保化合物的纯度和功效 .

化学反应分析

反应类型

VU0092273 会发生各种化学反应,包括:

氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 中存在的官能团。

常用试剂和条件

在涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及受控温度、特定溶剂和 pH 调节以促进所需的化学转化 .

主要形成的产物

从涉及 this compound 的反应中形成的主要产物取决于所使用的具体反应条件和试剂。 这些产物通常使用核磁共振 (NMR) 光谱和质谱等技术进行表征,以确认其结构 .

科学研究应用

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. A study focusing on derivatives of piperidine showed promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 4-hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone in this context is still under investigation, but its structural similarities suggest potential efficacy in cancer treatment.

Pain Management

The compound's structural features may allow it to interact with pain pathways, potentially serving as an analgesic. Research into piperidine derivatives has shown that they can modulate nociceptive pathways, which could lead to the development of new pain management therapies.

Pharmacological Assays

Pharmacological assays are essential for determining the biological activity of new compounds. For 4-hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone, studies could include:

- In vitro studies assessing cytotoxicity against various cancer cell lines.

- In vivo studies evaluating analgesic effects in animal models.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Potential Applications |

|---|---|---|---|

| 4-Hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone | Piperidine ring with phenylethynyl substitution | Antitumor, Analgesic | Cancer therapy, Pain relief |

| Piperidine Derivatives | Various substitutions on the piperidine ring | Antimicrobial, Antidepressant | Infection control, Depression treatment |

| Phenylethynyl Compounds | Ethynyl group attached to phenyl rings | Antiviral, Anticancer | Viral infections, Cancer therapy |

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives and their effects on tumor cell lines. The results indicated that compounds with similar functionalities to 4-hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone exhibited significant cytotoxic effects against breast cancer cells.

Case Study 2: Pain Modulation

Research conducted by Smith et al. (2023) investigated the analgesic properties of piperidine-based compounds. The study demonstrated that certain derivatives could effectively reduce pain responses in animal models, suggesting that further exploration of 4-hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone could yield beneficial results for pain management therapies.

作用机制

VU0092273 通过与 mGlu5 受体的变构位点结合,增强其活性,发挥其作用。这种调节导致大脑中突触传递和可塑性增强。 该化合物的作用机制涉及特定信号通路的激活,包括内源性大麻素的释放和 N-甲基-D-天冬氨酸 (NMDA) 受体电流的调节 .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 4-Amino-3-(1H-indol-1-yl)phenylmethanone (): Structural Differences: Replaces the hydroxypiperidine group with a hydroxyphenyl moiety and introduces an indole-substituted amino group. ADMET studies indicate high oral bioavailability (log P ~5) and intestinal absorption (>80%) . Applications: Primarily explored for infectious disease treatment, unlike the phenylethynyl variant, which lacks explicit antifungal data.

- (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone (): Structural Differences: Substitutes the hydroxypiperidine with a methylpiperidine group and replaces phenylethynyl with a methylphenyl group. Electronic Properties: Theoretical studies show that methyl groups reduce polarizability compared to hydroxypiperidine, leading to lower nonlinear optical (NLO) activity.

- Chimassorb®81 (2-hydroxy-4-(octyloxy)phenyl methanone) (): Structural Differences: A benzophenone derivative with an octyloxy chain instead of piperidine or phenylethynyl groups. Applications: Functions as a UV-B absorber in coatings, highlighting the role of alkoxy substituents in photostability. The target compound’s phenylethynyl group may offer UV resistance but lacks industrial validation .

生物活性

4-Hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone, with the CAS number 393110-43-5, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

- Chemical Name : 4-Hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone

- Molecular Formula : C20H19NO2

- Molecular Weight : 305.37 g/mol

The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibition of TYR can lead to anti-melanogenic effects, making it relevant for cosmetic and therapeutic applications in conditions like hyperpigmentation.

Inhibitory Effects on Tyrosinase

Recent studies have demonstrated that derivatives of this compound show significant inhibitory activity against TYR. For instance, one study reported that certain derivatives exhibited IC50 values as low as 3.8 μM against the enzyme extracted from Agaricus bisporus (AbTYR) . The structure-activity relationship (SAR) indicates that the presence of phenolic moieties enhances binding affinity and inhibitory potency.

Antioxidant Activity

In addition to enzyme inhibition, the compound also displays antioxidant properties. This dual action can be beneficial in mitigating oxidative stress-related diseases, further broadening its therapeutic potential .

Cytotoxicity Studies

Cytotoxicity assays using MTT tests revealed that selected compounds derived from 4-hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone exhibited no cytotoxic effects at concentrations up to 10 μM, with some compounds maintaining cell viability even at 25 μM . This suggests a favorable safety profile for potential therapeutic applications.

Table 1: Summary of Inhibitory Activities

| Compound ID | Structure Description | IC50 (μM) | Cytotoxicity (up to μM) |

|---|---|---|---|

| Compound 10 | Hydroxyphenyl derivative | 3.8 | 25 |

| Compound 17 | Aryl-substituted piperidine | Not specified | 10 |

| Compound 21 | Phenylethynyl derivative | Not specified | 10 |

Case Study: Anti-Melanogenic Activity

In a study focused on the anti-melanogenic properties of various derivatives, it was found that compounds with specific substitutions on the phenolic ring showed enhanced inhibitory effects on TYR activity compared to unsubstituted versions. The most promising candidates were subjected to further biochemical assays to confirm their efficacy in cellular models .

常见问题

Basic Questions

Q. What are the key steps and challenges in synthesizing 4-Hydroxypiperidin-1-yl-((4-phenylethynyl)phenyl)methanone?

- Answer : Synthesis typically involves multi-step organic reactions, including:

Coupling Reactions : Formation of the phenylethynylphenyl moiety via Sonogashira or similar cross-coupling protocols.

Piperidine Functionalization : Introduction of the hydroxypiperidinyl group through nucleophilic substitution or reductive amination.

Methanone Bridge Assembly : Final coupling of the two aromatic/heterocyclic fragments using carbonyl-forming reagents (e.g., acid chlorides or oxidative methods).

- Challenges : Optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions and ensure high purity. For example, moisture-sensitive steps may require inert atmospheres .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperidine ring conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches.

- X-ray Crystallography (if crystalline): Resolves 3D geometry and hydrogen-bonding networks .

Q. How do the functional groups in this compound influence its reactivity?

- Answer :

- Hydroxypiperidinyl Group : Enhances solubility via hydrogen bonding; susceptible to oxidation or derivatization (e.g., acetylation).

- Phenylethynyl Moiety : Electron-deficient alkynes may undergo cycloaddition or metal-catalyzed coupling.

- Methanone Bridge : Stabilizes adjacent aromatic systems but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Answer :

- Structure-Activity Relationship (SAR) Modeling : Quantum mechanical calculations (e.g., DFT) assess electronic effects of substituents on binding affinity.

- Molecular Docking : Predicts interactions with target proteins (e.g., kinases, GPCRs) by simulating ligand-receptor binding poses.

- Pharmacophore Mapping : Identifies critical functional groups for bioactivity using software like Schrödinger or MOE .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Answer :

Validate Assay Conditions : Ensure experimental protocols (e.g., cell lines, ligand concentrations) match computational assumptions.

Re-evaluate Force Fields : Adjust docking parameters to account for protein flexibility or solvent effects.

Synergistic Analysis : Combine SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling to resolve discrepancies .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

- Answer :

- Biophysical Assays :

- SPR : Measures real-time binding kinetics (ka/kd).

- ITC : Quantifies enthalpy/entropy changes during binding.

- Cellular Assays :

- Luciferase Reporter Systems : Assess downstream signaling modulation.

- Fluorescence Polarization : Detects displacement of labeled ligands in competitive binding studies .

Q. How do structural analogs of this compound inform its pharmacological potential?

- Answer : Comparative analysis with analogs (see table below) reveals activity trends:

| Compound | Structural Variation | Bioactivity | Reference |

|---|---|---|---|

| JNJ-42048232 | Chlorophenyl, pyrimidine substitution | Neurological modulation | |

| Compound B () | Trifluoromethyl group | Enhanced metabolic stability |

- Key Insight : Substituting the hydroxypiperidine with bulkier groups (e.g., trifluoromethyl) may improve blood-brain barrier penetration .

Q. What strategies optimize the pharmacokinetic profile of this compound?

- Answer :

- Prodrug Design : Mask the hydroxyl group (e.g., ester prodrugs) to enhance oral bioavailability.

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., ethynylphenyl oxidation) for structural stabilization.

- Plasma Protein Binding Studies : Use equilibrium dialysis to assess free drug availability .

Methodological Resources

- Synthetic Protocols : Refer to multi-step optimization strategies in and .

- Data Interpretation : Cross-reference computational predictions with SPR/ITC data as in .

- Structural Analog Libraries : Utilize PubChem or ChEMBL for SAR benchmarking (avoid non-peer-reviewed sources) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。